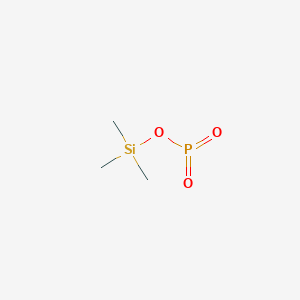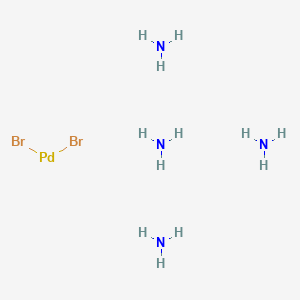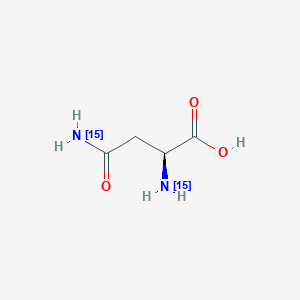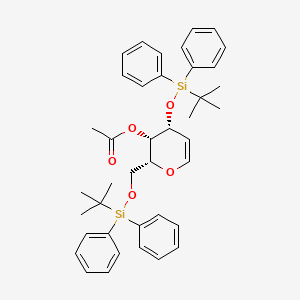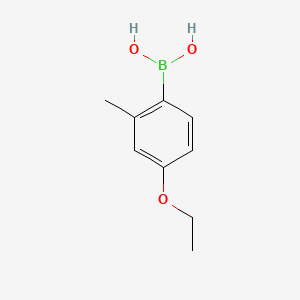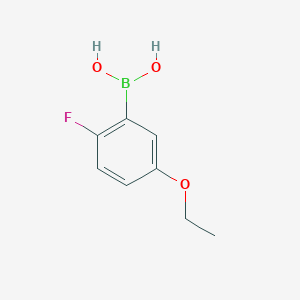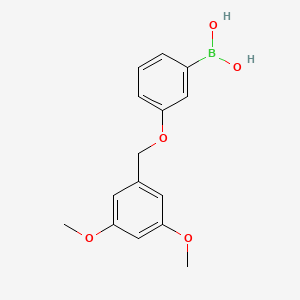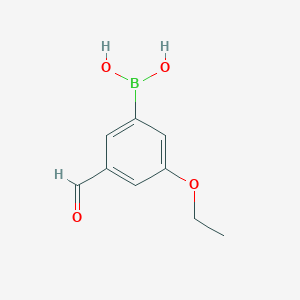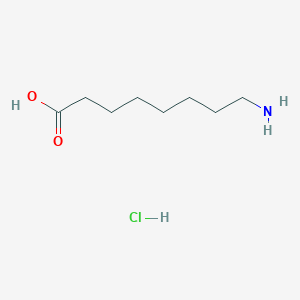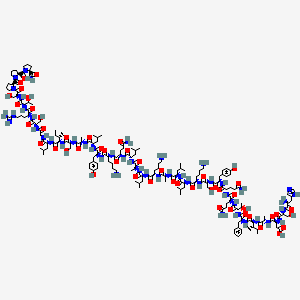
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, is a type of polyester known for its excellent thermal and mechanical properties. This compound is formed by the polymerization of hexanedioic acid and 1,4-cyclohexanedimethanol, resulting in a material that is widely used in various industrial applications due to its durability and resistance to chemicals.
Mechanism of Action
Target of Action
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol is a type of aliphatic-aromatic copolyester . The primary targets of this compound are the chemical reactions involved in the synthesis of polyesters . The role of this compound is to serve as a key component in the formation of these polyesters .
Mode of Action
The interaction of this compound with its targets involves a process known as melt polymerization . In this process, the compound combines with other components such as 1,4-butanedioic acid, 1,6-hexanedioic acid, 1,8-octanedioic acid, or 1,12-dodecanedioic acid to form aliphatic-aromatic copolyesters . The resulting changes include the formation of a new polyester compound with specific properties depending on the components used .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polyesters . The downstream effects of these pathways include the production of polyesters with varying properties depending on the specific components used in the synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a new polyester compound . This compound can have a variety of properties, including varying degrees of thermal stability, tensile strength, and elongation at break, depending on the specific components used in the synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature at which the melt polymerization process is conducted can affect the properties of the resulting polyester . Additionally, the presence of other components in the reaction mixture can also influence the characteristics of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, typically involves a melt polycondensation reaction. In this process, hexanedioic acid and 1,4-cyclohexanedimethanol are heated together in the presence of a catalyst, such as titanium tetrabutoxide, to facilitate the polymerization reaction . The reaction is carried out at high temperatures, usually between 150-200°C, and under reduced pressure to remove the water formed during the condensation reaction .
Industrial Production Methods
On an industrial scale, the production of this polymer involves similar melt polycondensation techniques but on a larger scale. The reactants are fed into a reactor where they are heated and stirred continuously. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, primarily undergoes hydrolysis and thermal degradation reactions. Hydrolysis can occur in the presence of water, leading to the breakdown of the polymer into its monomeric units. Thermal degradation involves the breakdown of the polymer at elevated temperatures, resulting in the formation of smaller molecular weight fragments .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can catalyze the hydrolysis of the polymer.
Thermal Degradation: High temperatures, typically above 300°C, can cause the polymer to degrade.
Major Products Formed
Hydrolysis: Hexanedioic acid and 1,4-cyclohexanedimethanol.
Thermal Degradation: Various smaller molecular weight fragments, depending on the specific conditions.
Scientific Research Applications
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, has numerous applications in scientific research and industry:
Comparison with Similar Compounds
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, can be compared with other similar polyesters:
Polyethylene terephthalate (PET): PET is another widely used polyester with excellent mechanical properties and chemical resistance.
Polybutylene terephthalate (PBT): PBT is known for its high strength and resistance to solvents, but it has a lower melting point compared to this compound.
Polycyclohexylene dimethylene terephthalate (PCT): PCT has similar properties to this compound, but with higher impact strength and thermal stability.
These comparisons highlight the unique balance of properties offered by this compound, making it suitable for a wide range of applications.
Properties
CAS No. |
33478-30-7 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bis(cyclohexylmethyl) hexanedioate |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
InChI Key |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Key on ui other cas no. |
33478-30-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591195.png)
